4-Chloro-3-methylbenzonitrile
Overview
Description
4-Chloro-3-methylbenzonitrile: is an organic compound with the molecular formula C8H6ClN . It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitrile Formation: : One common method to synthesize 4-Chloro-3-methylbenzonitrile involves the reaction of 4-chloro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Sandmeyer Reaction: : Another method involves the Sandmeyer reaction, where 4-chloro-3-methylaniline is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reaction with copper(I) cyanide (CuCN) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitrile formation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 4-Chloro-3-methylbenzonitrile can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine atom. Common nucleophiles include amines and alkoxides.
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Reduction Reactions: : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
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Oxidation Reactions: : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 4-chloro-3-methylbenzylamine.
Oxidation: Formation of 4-chloro-3-methylbenzoic acid.
Scientific Research Applications
Chemistry
4-Chloro-3-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is investigated for its role in the synthesis of active pharmaceutical ingredients (APIs). It is used in the development of drugs targeting specific pathways in diseases.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its derivatives are employed in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylbenzonitrile and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
4-Chloro-3-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-Chloro-3-methylbenzylamine: Similar structure but with an amine group instead of a nitrile.
Uniqueness
4-Chloro-3-methylbenzonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQISNVXBYZWWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397586 | |
Record name | 4-Chloro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4387-31-9 | |
Record name | 4-Chloro-3-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4387-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 4-chloro-3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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